molecular formula C12H24N2O2 B7917542 {4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7917542
M. Wt: 228.33 g/mol
InChI Key: HKXLRJCDRLWODJ-UHFFFAOYSA-N
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Description

{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a piperidine-based carboxylic acid derivative characterized by a substituted amino group at the 4-position of the piperidine ring. The compound features an isopropyl-methyl-amine moiety linked via a methylene bridge to the piperidine nitrogen, with an acetic acid group at the 1-position.

Properties

IUPAC Name

2-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)13(3)8-11-4-6-14(7-5-11)9-12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLRJCDRLWODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Aminolysis

A foundational approach involves the nucleophilic substitution of piperidine derivatives followed by aminolysis. As demonstrated in PMC studies, secondary amines such as 17 (A) or 32 (F) react with brominated intermediates like 3-bromo-5-methyldihydrofuran-2(3H)-one (34 ) or 3-bromodihydrofuran-2(3H)-one (35 ) to form alkylated intermediates (e.g., 36 , 38 ). Subsequent aminolysis with acetic acid derivatives introduces the acetic acid moiety, yielding racemic mixtures of the target compound. For example:

  • Step 1 : Alkylation of piperidine with 3-bromo-5-methyldihydrofuran-2(3H)-one in dichloromethane at 0–5°C.

  • Step 2 : Aminolysis using acetic acid ethyl ester in the presence of T3P (n-propanephosphoric acid anhydride) to form the acetamide intermediate.

This method achieves moderate yields (45–60%) but requires chromatographic purification to separate diastereomers (ds ≈ 7:3).

Alkylation of Piperidine Derivatives

Industrial synthetic routes, as reported by VulcanChem, employ direct alkylation of piperidine with isopropyl-methyl-amine and acetic acid under optimized conditions. Key steps include:

  • Reactor Setup : Continuous flow reactors enhance mixing and temperature control.

  • Reaction Conditions : Ethanol as solvent, 80°C, 12-hour reaction time.

  • Workup : Neutralization with aqueous NaOH, extraction with ethyl acetate, and solvent evaporation.

This method prioritizes scalability, achieving yields >75% with high purity (>98% by HPLC).

Cyclization of 1,2-Diamine Derivatives

A patent-derived method involves cyclizing 1,2-diamine derivatives with sulfonium salts. For instance, (S,S)-N,N’-bisnosyl diamine reacts with diphenylvinylsulfonium triflate in the presence of DBU (1,8-diazabicycloundec-7-ene) to form protected piperidines. Deprotection via hydrogenolysis yields the free amine, which is subsequently acetylated with chloroacetic acid.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Solvents : Dichloromethane (for low-temperature reactions) and ethanol (for high-temperature alkylation) are preferred.

  • Catalysts : T3P enhances amide bond formation efficiency, while DBU facilitates cyclization.

Temperature and Time Parameters

Reaction StepTemperature RangeTimeYield (%)
Nucleophilic Substitution0–5°C4–6 hours50–60
Aminolysis25°C12 hours45–55
Continuous Flow Alkylation80°C12 hours75–80

Purification Techniques

  • Chromatography : Silica gel column chromatography resolves diastereomers (hexane:ethyl acetate = 3:1).

  • Crystallization : Recrystallization from ethanol/water mixtures improves purity to >99%.

  • Distillation : Short-path distillation under reduced pressure (0.1 mmHg) isolates volatile byproducts.

Analytical Characterization

  • NMR : 1^1H NMR (400 MHz, CDCl3_3): δ 1.05 (d, J = 6.5 Hz, 6H, CH(CH3_3)2_2), 2.25 (s, 3H, NCH3_3), 3.45 (m, 2H, piperidine-H), 4.10 (s, 2H, CH2_2CO).

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile:H2_2O = 70:30).

  • MS : [M+H]+^+ = 229.18 (calculated: 228.33).

Comparative Analysis with Related Compounds

This compound shares synthetic pathways with analogs like {4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid. However, the latter requires additional acetylation steps, reducing overall yield (35–40%).

Industrial Scale Production Considerations

  • Cost Efficiency : Continuous flow reactors reduce solvent use by 30% compared to batch reactors.

  • Safety : Exothermic reactions necessitate temperature-controlled jacketed reactors .

Chemical Reactions Analysis

Types of Reactions

{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound is explored for its potential therapeutic applications due to its ability to interact with neurotransmitter receptors and enzymes. Its structure allows it to act as a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).

Biological Studies

In biological research, {4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is used to study metabolic pathways and enzyme functions. Its ability to inhibit specific enzymes makes it a useful tool for investigating biochemical processes.

Organic Synthesis

This compound serves as a valuable building block in organic chemistry. It can be utilized in the synthesis of more complex molecules, including other piperidine derivatives and biologically active compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Neuropharmacology : Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels in animal models of neurodegenerative diseases.
  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibits acetylcholinesterase, an enzyme involved in neurotransmission, suggesting potential applications in treating Alzheimer's disease.
  • Synthesis of Derivatives : The compound has been successfully used as a precursor for synthesizing various derivatives with enhanced biological activity, expanding its utility in drug development.

Mechanism of Action

The mechanism of action of {4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Amino-Substituted Derivatives

  • {4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid (MJX): Structure: Incorporates a piperazine ring and a carbamimidoylphenyl group. Applications: Imidazole-like structures are common in enzyme inhibitors (e.g., PPAR ligands) .
  • [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid :

    • Structure : Ethoxycarbonyl substituent at the 4-position.
    • Key Differences : The electron-withdrawing ethoxycarbonyl group increases acidity (pKa ~3.5–4.0) versus the basic isopropyl-methyl-amine group (pKa ~9–10), influencing solubility and pharmacokinetics .

Hydroxyl-Containing Analogues

  • 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid: Structure: Hydroxymethyl group at the 4-position.

Sulfonyl and Aromatic Derivatives

  • {1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid :

    • Structure : Sulfonyl group linked to a heterocyclic isoxazole.
    • Key Differences : The sulfonyl group enhances metabolic stability and may confer antibacterial activity, contrasting with the target compound’s amine-driven interactions .
  • 2-(4-{4-[4-(Hydroxy-diphenyl-methyl)-piperidin-1-yl]-butyryl}-phenyl)-2-methyl-propionic acid methyl ester (FEXO-9) :

    • Structure : Bulky diphenylmethyl and butyryl groups.
    • Key Differences : Increased steric bulk reduces membrane permeability but improves plasma protein binding, a trade-off absent in the smaller isopropyl-methyl-amine derivative .

Functional Activity Comparisons

Neurotensin Receptor Agonists

  • {2-Cyclopropyl-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-6-methyl-pyrimidin-5-yl}-acetic acid :
    • Activity : Demonstrated agonism for neurotensin receptor 1 (NTSR1) via pyrimidine and methoxy-phenyl motifs.
    • Comparison : The target compound’s isopropyl-methyl-amine group may reduce CNS penetration compared to the methoxy-phenyl group, which enhances lipophilicity .

Antimicrobial and Enzyme-Targeting Agents

  • 5-(1-(4-Tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol derivatives :
    • Activity : Broad-spectrum antimicrobial effects via oxadiazole-thiol moieties.
    • Comparison : The acetic acid group in the target compound may enable chelation or ionic interactions absent in sulfur-containing analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituent LogP*
{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid C₁₃H₂₅N₂O₂ 257.35 Isopropyl-methyl-amine ~2.1
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid C₈H₁₅NO₃ 173.21 Hydroxymethyl ~-0.5
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid C₁₀H₁₇NO₄ 215.25 Ethoxycarbonyl ~1.8
{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid C₁₃H₁₉N₂O₅S 315.37 Sulfonyl-isoxazole ~1.2

*Predicted using fragment-based methods.

Biological Activity

Overview

{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a piperidine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • IUPAC Name : 2-[4-(isopropyl(methyl)amino)piperidin-1-yl]acetic acid
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 198.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to modulate the activity of certain neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for various physiological processes.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)
Compound AHeLa (Cervical)0.126
Compound BSMMC-7721 (Liver)0.071
Compound CK562 (Leukemia)0.164

These findings suggest that further exploration into the structure-activity relationship (SAR) of this compound could lead to the development of effective anticancer agents .

Antibacterial Activity

The antibacterial potential of piperidine derivatives has also been studied. For example, certain analogs have demonstrated efficacy against Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainIC₅₀ (nM)
Compound XE. coli200
Compound YS. aureus140

This antibacterial activity indicates that this compound could serve as a lead compound for further antibacterial drug development .

Case Studies

  • Inhibition of Poly(ADP-ribose) polymerase (PARP) : A study highlighted the inhibitory effects of piperidine derivatives on PARP, an enzyme involved in DNA repair mechanisms. Compounds with structural similarities to this compound showed IC₅₀ values ranging from 0.079 to 0.718 μM, indicating their potential as therapeutic agents in cancer treatment .
  • Neurotransmitter Modulation : Research has indicated that this compound may influence serotonin receptor activity, which could be beneficial in treating mood disorders. The specific binding affinity and efficacy require further investigation but present a promising avenue for psychiatric applications .

Q & A

Basic: What are the primary synthetic routes for {4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how are intermediates characterized?

Answer:
The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 4-(aminomethyl)piperidine derivatives with isopropyl-methyl-amine, followed by acetic acid coupling. Key intermediates (e.g., 4-[(isopropyl-methyl-amino)-methyl]piperidine) are characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regioselectivity and amine methylation .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and purity .
  • HPLC: Reverse-phase HPLC monitors reaction progress and intermediate stability .

Advanced: How can chiral resolution challenges in synthesizing enantiopure this compound be addressed?

Answer:
Enantiopure synthesis requires asymmetric catalysis or chiral auxiliary methods. For example:

  • Chiral Chromatography: Use of cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases resolves enantiomers .
  • Enzymatic Resolution: Lipases or esterases selectively hydrolyze specific enantiomers, achieving >98% enantiomeric excess (ee) .
  • Circular Dichroism (CD): Validates absolute configuration post-resolution .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • FTIR: Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and tertiary amine (N-CH₃ bend ~1450 cm⁻¹) .
  • NMR:
    • 1H NMR: Methyl groups (δ 1.0–1.2 ppm for isopropyl; δ 2.2–2.5 ppm for N-CH₃) .
    • 13C NMR: Carboxylic acid carbon at ~175 ppm and piperidine carbons at 40–60 ppm .
  • LC-MS/MS: Confirms molecular ion ([M+H]+) and fragments (e.g., loss of acetic acid moiety) .

Advanced: How does the piperidine-acetic acid scaffold influence bioactivity in LSD1-associated diseases?

Answer:
The compound’s tertiary amine and carboxylic acid groups enhance LSD1 inhibition via:

  • Hydrogen Bonding: Carboxylic acid interacts with LSD1’s FAD-binding pocket .
  • Piperidine Flexibility: Facilitates binding to hydrophobic pockets in histone demethylase complexes .
    Experimental Design:
  • In Vitro Assays: Measure IC₅₀ using fluorescence-based demethylation assays (e.g., AlphaScreen) .
  • Molecular Dynamics (MD): Simulates binding stability over 100-ns trajectories .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Answer:
Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable Temperature (VT) NMR: Identifies dynamic equilibria (e.g., amine inversion) .
  • Deuterated Solvent Screening: DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects .
  • 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns proton-carbon correlations .

Advanced: What strategies optimize the compound’s bioavailability in neuropathic pain models?

Answer:

  • Prodrug Design: Esterification of the carboxylic acid enhances blood-brain barrier permeability .
  • Lipinski’s Rule Compliance: LogP <5, molecular weight <500 Da (verified via computational modeling) .
  • In Vivo PK/PD: Intraperitoneal administration in rodent models with LC-MS plasma quantification .

Basic: What analytical methods validate batch-to-batch consistency in research-grade samples?

Answer:

  • HPLC-UV: Quantifies purity (>95%) with C18 columns and 0.1% TFA/acetonitrile gradients .
  • Karl Fischer Titration: Measures residual water content (<0.5%) .
  • Elemental Analysis: Confirms C, H, N composition within ±0.4% theoretical values .

Advanced: How does the compound interact with µ-opioid/chemokine receptor heterodimers?

Answer:
The acetic acid moiety acts as a negative allosteric modulator:

  • Radioligand Binding Assays: Displacement of [³H]-DAMGO in HEK293 cells expressing µ-opioid receptors .
  • BRET (Bioluminescence Resonance Energy Transfer): Detects heterodimerization disruption .
  • Calcium Flux Assays: Measures Gi/o protein coupling efficiency via FLIPR Tetra .

Advanced: What computational tools predict the compound’s metabolic stability?

Answer:

  • CYP450 Metabolism Prediction: Schrödinger’s ADMET Predictor or StarDrop identify vulnerable sites (e.g., N-demethylation) .
  • In Silico Metabolite ID: GLORYx generates probable Phase I/II metabolites .
  • MDCK Permeability Assays: Correlate in silico predictions with experimental Papp values .

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